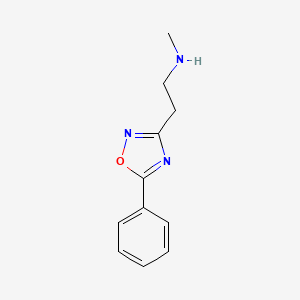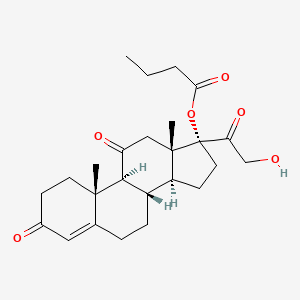
N-methyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C11H13N3O•HCl and a molecular weight of 239.70 . This compound is primarily used in biochemical research, particularly in the field of proteomics . It is known for its unique structure, which includes a 1,2,4-oxadiazole ring, a phenyl group, and an ethanamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of an amidoxime with a carbonyl compound such as a carboxylic acid, aldehyde, or ester . The reaction conditions often include the use of reagents like EDC•HCl and sodium acetate, and the reaction is typically carried out under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the oxadiazole ring or the phenyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl group or the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or the oxadiazole ring.
Scientific Research Applications
N-methyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N-methyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring and the phenyl group can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, affecting their activity. The ethanamine moiety can act as a ligand, binding to receptors and modulating their function .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different chemical properties and reactivity.
1,2,5-Oxadiazole: Known for its use in the synthesis of energetic materials.
1,3,4-Oxadiazole: Commonly used in medicinal chemistry for its bioactive properties.
Uniqueness
N-methyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in research and industry, making it a valuable compound in various scientific fields.
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
N-methyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanamine |
InChI |
InChI=1S/C11H13N3O/c1-12-8-7-10-13-11(15-14-10)9-5-3-2-4-6-9/h2-6,12H,7-8H2,1H3 |
InChI Key |
VZAGNHFAPGTOPM-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=NOC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4R)-1-Oxa-8-azaspiro[3.5]nonane hemi(oxalic acid)](/img/structure/B13908936.png)

![3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B13908950.png)




![4-(7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-butyric acid](/img/structure/B13908964.png)




